molecular formula C5H7ClF3N B6209373 1,1,1-trifluoropent-4-yn-2-amine hydrochloride CAS No. 2731007-40-0

1,1,1-trifluoropent-4-yn-2-amine hydrochloride

Cat. No.: B6209373
CAS No.: 2731007-40-0
M. Wt: 173.56 g/mol
InChI Key: WFWKPXGXBGZQMK-UHFFFAOYSA-N
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Description

1,1,1-trifluoropent-4-yn-2-amine hydrochloride is a chemical compound with the molecular formula C5H7ClF3N. It is a derivative of pentyn-2-amine, where three hydrogen atoms are replaced by fluorine atoms at the first carbon position. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoropent-4-yn-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoroprop-2-yne with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoropent-4-yn-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1,1,1-trifluoropent-4-yn-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoropent-4-yn-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-trifluoroprop-2-yne: A precursor in the synthesis of 1,1,1-trifluoropent-4-yn-2-amine hydrochloride.

    Pentyn-2-amine: The parent compound without fluorine substitution.

    Fluorinated amines: A class of compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to the presence of three fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, reactivity, and potential biological activity compared to non-fluorinated analogs.

Properties

CAS No.

2731007-40-0

Molecular Formula

C5H7ClF3N

Molecular Weight

173.56 g/mol

IUPAC Name

1,1,1-trifluoropent-4-yn-2-amine;hydrochloride

InChI

InChI=1S/C5H6F3N.ClH/c1-2-3-4(9)5(6,7)8;/h1,4H,3,9H2;1H

InChI Key

WFWKPXGXBGZQMK-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

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